Sodium 6,7-Dihydroxynaphthalene-2-sulfonate
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Overview
Description
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H7NaO5S. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is also referred to as Sodium 2,3-dihydroxynaphthalene-6-sulfonate .
Scientific Research Applications
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate, also known as Sodium 2,3-dihydroxynaphthalene-6-sulfonate, is a chemical compound with a molecular formula of C10H7NaO5S
Mode of Action
It is known that the compound is used as a coupling agent for diazo sensitive paper .
Biochemical Pathways
The compound is synthesized from 2-naphthol-3,6-disulfonic acid disodium salt (R salt) through a process of alkali fusion to produce R sodium salt. This is further reacted with alkali to form dihydroxy R salt disodium, which is then acidified with sulfuric acid to produce 2,3-dihydroxynaphthalene-6-sulfonic acid .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , suggesting that its stability and efficacy could be affected by exposure to air. Furthermore, its solubility in water could influence its distribution and action in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate can be synthesized through the sulfonation of 6,7-dihydroxynaphthalene. The reaction typically involves the use of sulfuric acid as a sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent naphthalene derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various naphthalene derivatives, quinones, and substituted naphthalenes .
Comparison with Similar Compounds
Similar Compounds
Sodium 2,3-Dihydroxynaphthalene-6-sulfonate: Similar in structure but differs in the position of hydroxyl groups.
Sodium 4,5-Dihydroxynaphthalene-2,7-disulfonate: Contains additional sulfonate groups, leading to different chemical properties.
Uniqueness
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate is unique due to its specific arrangement of hydroxyl and sulfonate groups, which confer distinct reactivity and applications compared to its analogs .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 6,7-Dihydroxynaphthalene-2-sulfonate involves the sulfonation of 6,7-Dihydroxynaphthalene-2,3-dicarboxylic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "6,7-Dihydroxynaphthalene-2,3-dicarboxylic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 6,7-Dihydroxynaphthalene-2,3-dicarboxylic acid is dissolved in sulfuric acid and heated to 80-90°C.", "Step 2: Sulfuric acid is slowly added to the mixture while stirring until a clear solution is formed.", "Step 3: The solution is heated to 120-130°C for 2-3 hours to complete the sulfonation reaction.", "Step 4: The reaction mixture is cooled and poured into a large amount of water to precipitate the product.", "Step 5: The product is filtered and washed with water to remove any impurities.", "Step 6: The product is dissolved in sodium hydroxide solution and neutralized to form Sodium 6,7-Dihydroxynaphthalene-2-sulfonate.", "Step 7: The product is filtered, washed with water, and dried to obtain the final product." ] } | |
CAS No. |
135-53-5 |
Molecular Formula |
C10H8NaO5S |
Molecular Weight |
263.22 g/mol |
IUPAC Name |
sodium;6,7-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O5S.Na/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12;/h1-5,11-12H,(H,13,14,15); |
InChI Key |
QSXGWWXIYUVOMC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na+] |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na] |
135-53-5 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 6,7-Dihydroxynaphthalene-2-sulfonate enhance the photocatalytic activity of TiO2 nanotubes?
A: DHNS, with its extended π-conjugated system compared to catechol, forms surface complexes with TiO2 nanotubes. [] This modification enables the capture of visible light, which is typically not absorbed by unmodified TiO2. This enhanced light absorption directly translates to increased photocatalytic activity for the selective aerobic oxidation of amines. Essentially, DHNS acts as a photosensitizer, broadening the range of light that the TiO2 nanotubes can utilize for catalysis.
Q2: What is the role of the superoxide radical in the cooperative photocatalysis system involving DHNS-TiO2 and 4-amino-TEMPO?
A: Superoxide radicals (O2•-) play a crucial role in linking the photocatalytic cycle of DHNS-TiO2 and the redox cycle of 4-amino-TEMPO. [] The photocatalytic cycle generates these radicals, which subsequently interact with 4-amino-TEMPO, facilitating its oxidation. This oxidized 4-amino-TEMPO then participates in the selective oxidation of amines to imines. This interplay between the two cycles, mediated by superoxide radicals, is key to the overall efficiency of the cooperative photocatalysis system.
Q3: Are there any known alternatives to this compound in similar photocatalytic applications?
A: While the research paper primarily focuses on DHNS, it mentions that other π-conjugated molecules can potentially form similar surface complexes with TiO2. [] The efficacy of these alternatives would depend on their specific chemical structures and how effectively they facilitate visible light absorption and electron transfer processes within the photocatalytic system. Further research exploring these alternatives could provide valuable insights into optimizing cooperative photocatalysis for amine oxidation.
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